Superior Mass Spectrometric Resolution: +6 Da Mass Shift vs. +0 Da (Unlabeled) and +3 Da (d3)
Trifloxystrobin-d6 provides a +6 Da mass shift relative to the unlabeled analyte, compared to +0 Da for unlabeled trifloxystrobin and +3 Da for trifloxystrobin-d3. This larger mass difference minimizes isotopic overlap between the analyte's natural abundance isotopes and the internal standard's signal, reducing quantification bias. In contrast, a d3-labeled standard may exhibit significant interference from the analyte's M+3 isotope, which is present at approximately 1.5–3.0% relative abundance in trifloxystrobin due to its multiple heteroatoms (N, O, F) [1].
| Evidence Dimension | Mass shift (Da) relative to unlabeled trifloxystrobin |
|---|---|
| Target Compound Data | +6 Da |
| Comparator Or Baseline | +0 Da (unlabeled trifloxystrobin) and +3 Da (trifloxystrobin-d3) |
| Quantified Difference | 6 Da vs 0 Da; 6 Da vs 3 Da |
| Conditions | LC-MS/MS or GC-MS analysis; calculated from molecular formulas: C20H13D6F3N2O4 (414.41 g/mol) vs C20H19F3N2O4 (408.37 g/mol) |
Why This Matters
A larger mass shift reduces the risk of isotopic cross-contamination, ensuring that the internal standard peak area accurately reflects the true concentration of the analyte without bias from overlapping isotopic envelopes.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using LC-MS/MS: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1791 View Source
